molecular formula C12H14N2O B13104296 Methyl1-ethyl-1H-indole-3-carbimidate

Methyl1-ethyl-1H-indole-3-carbimidate

Cat. No.: B13104296
M. Wt: 202.25 g/mol
InChI Key: XVMCBDDAFOLOPV-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-indole-3-carbimidate is an indole derivative featuring an ethyl group at the 1-position and a carbimidate (imidate ester) moiety at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly in targeting serotonin receptors and kinase enzymes. The ethyl substituent may enhance lipophilicity compared to methyl analogs, influencing pharmacokinetic properties like membrane permeability and metabolic stability. The carbimidate group, a less common functional group than carboxylates, could alter electronic and steric profiles, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 1-ethylindole-3-carboximidate

InChI

InChI=1S/C12H14N2O/c1-3-14-8-10(12(13)15-2)9-6-4-5-7-11(9)14/h4-8,13H,3H2,1-2H3

InChI Key

XVMCBDDAFOLOPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=N)OC

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Methyl1-ethyl-1H-indole-3-carbimidate has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active molecules. In biology, it is studied for its antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Ethyl vs. Methyl and Carbimidate vs. Carboxylate

Steric and Electronic Modifications
  • 1-Ethyl vs. In contrast, methyl-substituted analogs (e.g., methyl 1-methyl-1H-indole-3-carboxylate ) exhibit tighter molecular packing due to smaller substituents, as evidenced by hydrogen-bonded coplanar arrangements in crystal structures .
  • 3-Carbimidate vs. 3-Carboxylate : The carbimidate group (N–C=O–OCH3) is more electron-withdrawing than carboxylates (COOCH3), which may polarize the indole ring and influence electrophilic substitution patterns. Carbimidates are also more reactive toward nucleophiles, making them useful intermediates in synthetic chemistry.
Physical and Spectral Properties

A comparison of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) 1H-NMR (δ) Highlights Melting Point Synthetic Yield
Methyl 1-ethyl-1H-indole-3-carbimidate* 1-Ethyl, 3-carbimidate ~218.25 Ethyl: δ ~1.4 (t), ~4.3 (q); NH ~11-12 (bs) Unknown Unknown
Methyl 1-methyl-1H-indole-3-carboxylate 1-Methyl, 3-carboxylate 203.21 Methyl: δ ~3.8 (s); COOCH3 ~3.9 (s) Not reported Not reported
Methyl 1-methyl-β-carboline-3-carboxylate 1-Methyl, 3-carboxylate 256.26 CH3: δ 2.85 (bs); COOCH3: δ 4.03 (s) >200°C 71.3%

*Hypothetical data inferred from analogs.

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